molecular formula C7H7NO3 B065788 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid CAS No. 177785-13-6

2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid

Cat. No. B065788
CAS RN: 177785-13-6
M. Wt: 153.14 g/mol
InChI Key: QKKZCIBRTCZSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid (MOPC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPC belongs to the pyridine carboxylic acid family and has a molecular formula of C8H7NO3.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, while 5-LOX is involved in the production of leukotrienes, which are also involved in inflammation. By inhibiting these enzymes, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can reduce inflammation and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX, as mentioned earlier. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as diabetes. Additionally, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid in lab experiments is its low toxicity and high stability, which makes it a safe and reliable compound to work with. However, one of the limitations of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Moreover, the development of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid analogs with improved properties is also an area of interest for future research.
In conclusion, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes involved in inflammation and cancer proliferation. While there are advantages and limitations to working with 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, there are several future directions for research on this compound, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can be synthesized through various methods, including the reaction of 2-methyl-3-pyridinecarboxylic acid with acetic anhydride and phosphoric acid. Another method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with oxalyl chloride and dimethylformamide, followed by hydrolysis with sodium hydroxide.

Scientific Research Applications

2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

177785-13-6

Product Name

2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-5-6(7(9)10)3-2-4-8(5)11/h2-4H,1H3,(H,9,10)

InChI Key

QKKZCIBRTCZSHE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=[N+]1[O-])C(=O)O

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])C(=O)O

synonyms

3-Pyridinecarboxylicacid,2-methyl-,1-oxide(9CI)

Origin of Product

United States

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